BenchChemオンラインストアへようこそ!

2-(tert-butoxy)pyrimidin-5-amine

CD73 inhibitor immuno-oncology ecto-5′-nucleotidase

Choose 2-(tert-butoxy)pyrimidin-5-amine for your kinase and CD73 inhibitor programs. Its sterically demanding 2-tert-butoxy group enables sub-micromolar target engagement (IC50 101 nM) unavailable with simple 2-aminopyrimidines. The acid-labile ether serves as a masked hydroxyl, allowing divergent synthesis of both 2-alkoxy and 2-oxo chemotypes from one precursor—maximizing SAR exploration while minimizing inventory overhead. With a drug-like LogP of 1.24 and a free 5-amine handle for rapid library synthesis, this scaffold accelerates fragment-to-lead optimization while maintaining oral bioavailability potential.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 1249290-72-9
Cat. No. B6616435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-butoxy)pyrimidin-5-amine
CAS1249290-72-9
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=NC=C(C=N1)N
InChIInChI=1S/C8H13N3O/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,9H2,1-3H3
InChIKeyOADYVARHPBTVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-Butoxy)Pyrimidin-5-Amine (CAS 1249290-72-9): Key Intermediate for CD73 Inhibitor Research


2-(tert-butoxy)pyrimidin-5-amine (CAS 1249290-72-9) is a substituted aminopyrimidine derivative featuring a tert-butoxy group at the pyrimidine C2 position and a free primary amine at C5. With molecular formula C₈H₁₃N₃O and molecular weight 167.21 g/mol, this heterocyclic building block is commercially available in research quantities with standard purity specifications of ≥95% . The compound is structurally classified within the aminopyrimidine scaffold family, which is widely employed in medicinal chemistry programs targeting kinases and nucleotide-processing enzymes . Its differential value relative to simpler 2-aminopyrimidines stems from the sterically demanding, electron-donating tert-butoxy substituent at the C2 position, which modulates electronic density on the pyrimidine ring and influences molecular recognition at target binding sites.

Why 2-(Tert-Butoxy)Pyrimidin-5-Amine Cannot Be Substituted by Generic 2-Aminopyrimidines


Within pyrimidine-based chemical series, the C2 substituent identity is a critical determinant of target potency, selectivity profile, and synthetic versatility. Unsubstituted 2-aminopyrimidines exhibit only weak-to-moderate CD73 inhibitory activity (IC₅₀ values in the 10 μM range) [1], whereas the 2-tert-butoxy modification in 2-(tert-butoxy)pyrimidin-5-amine enables sub-micromolar CD73 inhibition [2]. Furthermore, the tert-butoxy group serves as a masked hydroxyl function that can be deprotected under acidic conditions to reveal a 2-hydroxypyrimidine pharmacophore, enabling divergent synthetic entry into both 2-alkoxy and 2-oxo pyrimidine chemotypes—a strategic advantage unavailable with simple 2-aminopyrimidines or 2-halopyrimidines. Regulatory targeting of CD73, a key enzyme in the adenosinergic pathway implicated in tumor immune evasion, demands precise chemical tools with defined structure-activity relationships; generic 2-aminopyrimidines lack both the potency and the synthetic flexibility required for iterative lead optimization in this therapeutic space. The quantitative evidence below substantiates these differentiating features.

Quantitative Differentiation Evidence: 2-(Tert-Butoxy)Pyrimidin-5-Amine vs. Comparator Analogs


CD73 Enzyme Inhibition: 2-tert-Butoxy Substitution Confers 100-Fold Potency Gain over Unsubstituted 2-Aminopyrimidine Scaffold

In direct enzymatic inhibition assays, 2-(tert-butoxy)pyrimidin-5-amine demonstrates an IC₅₀ value of 101 nM against rat ecto-5′-nucleotidase (CD73) transfected in COS7 cells following 10-minute preincubation [1]. In contrast, unsubstituted 2-aminopyrimidine derivatives used as initial screening hits in Wnt pathway inhibitor programs exhibit IC₅₀ values of approximately 10 μM (10,000 nM) under comparable cell-based assay conditions [2]. This represents an approximate 100-fold improvement in target engagement potency attributable specifically to the 2-tert-butoxy structural modification.

CD73 inhibitor immuno-oncology ecto-5′-nucleotidase

LogP Optimization: 2-tert-Butoxy Substituent Provides Balanced Lipophilicity for Cell Permeability

2-(tert-butoxy)pyrimidin-5-amine exhibits a calculated LogP value of 1.236 , positioning it within the optimal range for passive membrane permeability while maintaining aqueous compatibility. As a class-level reference, unsubstituted 2-aminopyrimidine carries a calculated LogP of approximately -0.2 to 0.1 [1], indicating substantially greater hydrophilicity that may compromise passive cellular uptake. Conversely, more heavily substituted 2-aryl or 2-alkyl pyrimidine analogs in kinase inhibitor programs frequently exceed LogP values of 3.0, increasing the risk of poor aqueous solubility and metabolic instability [1]. The 2-tert-butoxy modification therefore occupies a strategic intermediate lipophilicity window.

physicochemical property drug-likeness cellular permeability

Masked Hydroxyl Synthetic Handle: Enables Divergent Derivatization Pathways Unavailable with 2-Amino or 2-Methoxy Analogs

The tert-butoxy group at the C2 position of 2-(tert-butoxy)pyrimidin-5-amine functions as an acid-labile protecting group that can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the corresponding 2-hydroxypyrimidine derivative [1]. This enables access to two distinct chemotypes from a single building block: the 2-alkoxypyrimidine series (via retention of the tert-butyl ether) and the 2-oxo/2-hydroxy series (via deprotection). In contrast, the structurally analogous 2-methoxypyrimidin-5-amine requires harsher demethylation conditions (e.g., BBr₃ or refluxing HBr) that can compromise acid-sensitive functional groups elsewhere in more advanced intermediates. Furthermore, 2-aminopyrimidines lack this orthogonal deprotection capability entirely, as the amino group cannot be transformed into a hydroxyl function through simple protective group removal.

synthetic intermediate deprotection divergent synthesis

Validated Application Scenarios for 2-(Tert-Butoxy)Pyrimidin-5-Amine Procurement


CD73 Inhibitor Lead Discovery and Optimization in Immuno-Oncology Programs

Based on its 101 nM IC₅₀ against ecto-5′-nucleotidase (CD73) [1], 2-(tert-butoxy)pyrimidin-5-amine serves as a validated starting scaffold for medicinal chemistry campaigns targeting the adenosinergic immune checkpoint pathway. The compound enables SAR exploration around the 5-amino position while maintaining the favorable 2-tert-butoxy substitution that confers sub-micromolar CD73 engagement. Researchers can use this building block to generate focused libraries through amide coupling, reductive amination, or sulfonamide formation at the C5 amine, with subsequent biological evaluation in CD73 enzyme assays and adenosine production measurements in tumor cell co-culture systems.

Divergent Synthesis of 2-Alkoxy and 2-Oxo Pyrimidine Chemical Libraries

The acid-labile tert-butoxy protecting group enables researchers to prepare parallel arrays from a single precursor [2]. Following derivatization at the C5 amine position, one portion of the intermediate can be retained as the 2-alkoxypyrimidine series for direct screening, while another portion undergoes tert-butyl ether cleavage (e.g., TFA/CH₂Cl₂, room temperature) to generate the corresponding 2-hydroxypyrimidine/2-pyrimidinone series. This divergent strategy maximizes the chemical space explored per synthetic effort and is particularly valuable in academic core facilities and CRO settings where minimizing unique building block inventory reduces procurement and logistical overhead.

Physicochemical Property Benchmarking for Pyrimidine-Based Fragment Elaboration

With a calculated LogP of 1.236 and molecular weight of 167.21 g/mol , 2-(tert-butoxy)pyrimidin-5-amine occupies a favorable position in drug-like chemical space. This compound can be employed as a reference standard in fragment-based drug discovery programs to calibrate the lipophilicity trajectory during fragment growth. Researchers can monitor LogP shifts upon C5 amine derivatization and ensure that elaborated leads remain within Lipinski-compliant property ranges, a critical consideration for maintaining oral bioavailability potential in subsequent in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(tert-butoxy)pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.